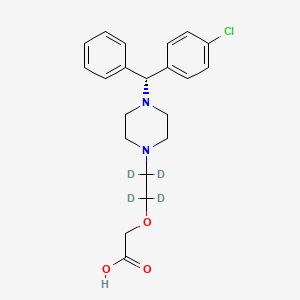
N-Caffeoyltryptophan
Übersicht
Beschreibung
N-Caffeoyltryptophan is a chemical compound with the molecular formula C20H18N2O5 . It is also known by other names such as Javamide-II . It is found in coffee and has been studied for its potential health effects .
Synthesis Analysis
N-Caffeoyltryptophan has been isolated from coffee extract through a process involving fractionation using High-Performance Liquid Chromatography (HPLC) and screening using a Sirt1/2 inhibition assay . The compound was then chemically synthesized for further study .Molecular Structure Analysis
The molecular structure of N-Caffeoyltryptophan was determined using Nuclear Magnetic Resonance (NMR) spectroscopy . It has a molecular weight of 366.37 .Chemical Reactions Analysis
N-Caffeoyltryptophan has been studied for its inhibitory effects on Sirt1/2, proteins involved in cellular regulation . It has been found to inhibit Sirt2 more effectively than Sirt1 .Physical And Chemical Properties Analysis
N-Caffeoyltryptophan is a white to off-white solid . It has a molecular weight of 366.37 and a molecular formula of C20H18N2O5 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
N-Caffeoyltryptophan has been shown to exhibit significant antioxidant activities. A study by Ohnishi et al. (1998) revealed that N-Caffeoyltryptophan demonstrated greater scavenging activity on DPPH radicals than dl-alpha-tocopherol or ascorbic acid. It also inhibited the formation of conjugated diene from linoleic acid, suggesting it may act as a natural antioxidant in the human diet and could intervene in toxicological processes mediated by radical mechanisms (Ohnishi et al., 1998).
Influence on Human Keratinocytes and Liver Cells
Research by Hensel et al. (2007) found that N-Caffeoyltryptophan amide stimulated the mitochondrial activity and proliferation rate of human liver cells (HepG2) significantly. It also increased the proliferation of human keratinocytes, suggesting a potential role in cellular physiology (Hensel et al., 2007).
Effects on Sirtuin Enzymes and p53-Acetylation
Park (2016) conducted a study on the effects of N-Caffeoyltryptophan on sirtuin enzymes and p53-acetylation in THP-1 cells. N-Caffeoyltryptophan (as Javamide-II) showed inhibition activity against sirtuin1, 2, and 3 enzymes and increased total acetylation levels and the acetylation of p53 in cells, indicating its potential impact on cellular regulation (Park, 2016).
Potential Role in Neurodegenerative Diseases
A study by Park (2015) suggested that N-Caffeoyltryptophan (Javamide-II) might have potential uses in several human diseases, including neurodegenerative diseases. This compound was identified as a potent sirtuin2 inhibitor and might be beneficial in restoring cognition in conditions like Alzheimer's disease (Park, 2015).
Biomarkers for Parkinson's Disease
In the context of Parkinson's disease, a study by Hatano et al. (2015) identified changes in metabolic profiles, including levels of tryptophan and its derivatives like N-Caffeoyltryptophan. These alterations could be potential biomarkers associated with the disease's pathogenesis and progression (Hatano et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPERBRJNUFSB-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Caffeoyltryptophan | |
CAS RN |
109163-69-1 | |
| Record name | N-Caffeoyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)




![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)




![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)